molecular formula C14H18F2N4O2 B5506872 8-{[1-(difluoromethyl)-1H-pyrazol-3-yl]carbonyl}-2-methyl-2,8-diazaspiro[4.5]decan-3-one

8-{[1-(difluoromethyl)-1H-pyrazol-3-yl]carbonyl}-2-methyl-2,8-diazaspiro[4.5]decan-3-one

Cat. No. B5506872
M. Wt: 312.31 g/mol
InChI Key: FXAMBYFZHIVUQW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of diazaspiro[4.5]decan derivatives often involves cycloaddition reactions, intramolecular cyclizations, and modifications of functional groups. For instance, Farag et al. (2008) described the regioselective synthesis of diazaspiro[4.4]nona-and tetrazaspiro[4.5]deca-diene-6-one derivatives through cycloaddition of nitrilimides to furanone derivatives, followed by subsequent reactions to achieve the desired spiro compounds (Farag, Elkholy, & Ali, 2008). Additionally, synthetic approaches may include the use of Michael addition reactions and the manipulation of precursor molecules to construct the spiro framework, as highlighted by Tsukamoto et al. (1995) in their work on muscarinic agonists related to diazaspiro[4.5]decan derivatives (Tsukamoto et al., 1995).

Molecular Structure Analysis

The molecular structure of diazaspiro[4.5]decan derivatives is characterized by the presence of a spiro linkage between a diaza (nitrogen-containing) ring and a cycloalkane or cycloalkene ring. Structural analyses, including molecular mechanics and energy minimization techniques, provide insights into the conformations and stability of these compounds. The detailed structural parameters and conformations are crucial for understanding their reactivity and interactions with biological targets.

Chemical Reactions and Properties

Diazaspiro[4.5]decan derivatives participate in various chemical reactions, leveraging their functional groups for further transformations. The presence of nitrogen atoms and other substituents enables these compounds to undergo reactions such as halocyclization, as demonstrated by Wang et al. (2009), who reported the synthesis of 8-(polyfluoroalkoxy)-1-azaspiro[4.5]deca-3,6,9-trien-2-ones via electrophilic ipso-halocyclization of N-arylpropynamides (Wang, Tang, Zhang, Wang, & Li, 2009). These reactions are essential for diversifying the structural and functional attributes of the spiro compounds.

Mechanism of Action

While the exact mechanism of action for this compound is not specified, compounds with similar structures have been used as succinate dehydrogenase inhibitors . These inhibitors are currently the fastest-growing broad-spectrum mode of action class on the fungicide market .

properties

IUPAC Name

8-[1-(difluoromethyl)pyrazole-3-carbonyl]-2-methyl-2,8-diazaspiro[4.5]decan-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18F2N4O2/c1-18-9-14(8-11(18)21)3-6-19(7-4-14)12(22)10-2-5-20(17-10)13(15)16/h2,5,13H,3-4,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXAMBYFZHIVUQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC2(CCN(CC2)C(=O)C3=NN(C=C3)C(F)F)CC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18F2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-{[1-(difluoromethyl)-1H-pyrazol-3-yl]carbonyl}-2-methyl-2,8-diazaspiro[4.5]decan-3-one

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